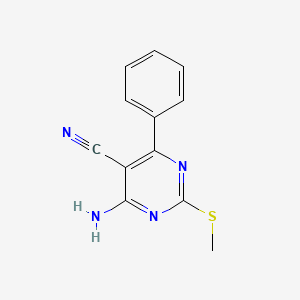
4-Amino-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile is an organic compound with the molecular formula C12H10N4S. This compound is part of the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of amino, methylthio, phenyl, and carbonitrile groups makes this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the condensation of benzaldehyde with thiourea and malononitrile under basic conditions to form 2-(methylthio)-6-phenylpyrimidine-4,5-dicarbonitrile.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, this compound can be used to study enzyme interactions and as a potential inhibitor for certain biological pathways due to its structural similarity to nucleotides.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which 4-Amino-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The molecular targets and pathways involved can vary, but typically include nucleotide-binding sites or active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile: Lacks the phenyl group, making it less hydrophobic.
2-Amino-4-(methylthio)-6-phenylpyrimidine-5-carbonitrile: Different positioning of the amino group.
4-Amino-2-(ethylthio)-6-phenylpyrimidine-5-carbonitrile: Ethylthio group instead of methylthio, affecting its reactivity and solubility.
Uniqueness
The presence of both the phenyl and methylthio groups in 4-Amino-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile provides a unique combination of hydrophobicity and reactivity, making it particularly useful in applications requiring specific interactions with hydrophobic environments or substrates.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
89445-58-9 |
|---|---|
Molecular Formula |
C12H10N4S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
4-amino-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H10N4S/c1-17-12-15-10(8-5-3-2-4-6-8)9(7-13)11(14)16-12/h2-6H,1H3,(H2,14,15,16) |
InChI Key |
SPXIONFGJMSKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=N1)N)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12907113.png)


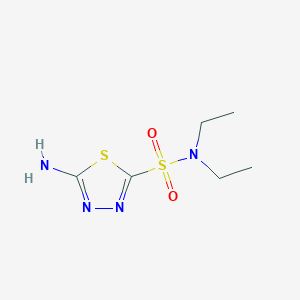
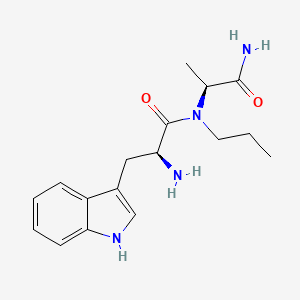
![Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate](/img/structure/B12907148.png)

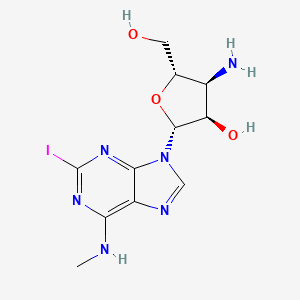
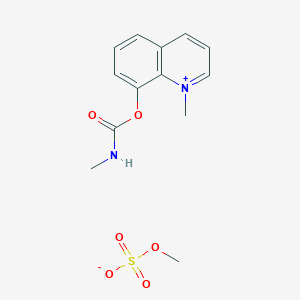

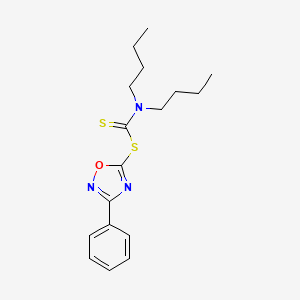
![5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12907172.png)
